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molecular formula C12H9ClN4O B8781537 6-(BENZYLOXY)-2-CHLORO-1H-PURINE CAS No. 104121-30-4

6-(BENZYLOXY)-2-CHLORO-1H-PURINE

Cat. No. B8781537
M. Wt: 260.68 g/mol
InChI Key: XKVATRYEPITAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801710

Procedure details

Sodium spheres (250 mg, 10.87 mmol) and benzyl alcohol (2 ml, 19.33 mmol) were mixed and vigorously stirred under N2 at 60°-100° (oil-bath) until all the sodium had dissolved (30 minutes) The mixture was cooled to room temperature and a suspension of 2-chloro-6-trimethylammoniopurinide (100 g, .73 mmol) in sieve-dried DMSO (10 ml) was added. This was stirred at room temperature under N2 for 13/4 hours and the reaction mixture was then added dropwise to ice-H2O (100 ml). The pH of the solution was adjusted to 7.0 using lM HCl and the white solid which formed was filtered off, washing well on the pad with H2O. This material was dried in vacuo over P2O5 at room temperature to give 0 mg (79.5% yield) of product. An analytical sample was obtained by recrystallizing from ethanol-H2O and drying the product in vacuo. Analysis Calculated for:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-chloro-6-trimethylammoniopurinide
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
79.5%

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:10][C:11]1[N:19]=[C:18]2[C:14]([N-:15][CH:16]=[N:17]2)=[C:13]([N+](C)(C)C)[N:12]=1.Cl>CS(C)=O>[Cl:10][C:11]1[N:19]=[C:18]2[C:14]([NH:15][CH:16]=[N:17]2)=[C:13]([O:9][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:12]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
2-chloro-6-trimethylammoniopurinide
Quantity
100 g
Type
reactant
Smiles
ClC1=NC(=C2[N-]C=NC2=N1)[N+](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
ice H2O
Quantity
100 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature under N2 for 13/4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved (30 minutes) The mixture
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the white solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washing well on the pad with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This material was dried in vacuo over P2O5 at room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=C2NC=NC2=N1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0 mg
YIELD: PERCENTYIELD 79.5%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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